(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
8-chloro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-3-1-2-16-19(18)24-14-17(20(16)27)21(28)26-12-10-25(11-13-26)9-6-15-4-7-23-8-5-15/h1-5,7-8,14H,6,9-13H2,(H,24,27) |
InChI Key |
DERBIGUGHRXYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis
The quinoline moiety is synthesized via the Friedländer annulation , combining 2-aminobenzaldehyde derivatives with ketones. For 8-chloro-4-hydroxyquinoline, 2-amino-5-chlorobenzaldehyde undergoes cyclization with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 4-hydroxy-8-chloroquinoline. Chlorination at C8 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by hydroxyl group protection as a methoxy ether using methyl iodide and potassium carbonate.
Piperazine-Pyridinylethyl Fragment Preparation
The piperazine ring is functionalized via N-alkylation with 2-(pyridin-4-yl)ethyl bromide. Reaction conditions involve refluxing piperazine in acetonitrile with potassium iodide as a catalyst, achieving 85% yield after 12 hours. Excess alkylating agent ensures mono-alkylation, confirmed by thin-layer chromatography (TLC).
Methanone Bridge Formation
Coupling the quinoline and piperazine fragments employs Schotten-Baumann acylation . The quinoline-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), then reacted with the piperazine derivative in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the methanone-linked product.
Step-by-Step Preparation Methods
Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid
Step 1: Friedländer Annulation
-
Reactants : 2-Amino-5-chlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), PPA (3 eq)
-
Conditions : 120°C, N₂ atmosphere, 6 hours
-
Yield : 78%
-
Product : 4-Hydroxy-8-chloroquinoline, confirmed by NMR (δ 7.8 ppm, aromatic H).
Step 2: Methoxylation
-
Reactants : 4-Hydroxy-8-chloroquinoline, methyl iodide (1.5 eq), K₂CO₃ (2 eq)
-
Conditions : DMF, 60°C, 3 hours
-
Yield : 92%
Step 3: Carboxylation at C3
-
Reactants : 4-Methoxy-8-chloroquinoline, n-BuLi (1.1 eq), dry CO₂ gas
-
Conditions : THF, -78°C, 2 hours
-
Yield : 65%
-
Product : 3-Carboxy-4-methoxy-8-chloroquinoline, characterized by IR (1690 cm⁻¹, C=O).
Preparation of 4-[2-(Pyridin-4-yl)ethyl]piperazine
Step 1: N-Alkylation of Piperazine
Final Coupling via Acylation
Step 1: Acyl Chloride Formation
-
Reactants : 3-Carboxy-4-methoxy-8-chloroquinoline (1.0 eq), SOCl₂ (3 eq)
-
Conditions : Reflux, 2 hours
-
Yield : Quantitative
-
Product : 3-Chlorocarbonyl-4-methoxy-8-chloroquinoline.
Step 2: Amide Bond Formation
-
Reactants : Acyl chloride (1.0 eq), 1-(2-pyridin-4-ylethyl)piperazine (1.1 eq), Et₃N (2 eq)
-
Conditions : DCM, 0°C → rt, 4 hours
-
Yield : 70%
-
Product : (8-Chloro-4-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone.
Step 3: Demethylation
-
Reactants : Methoxy-protected compound (1.0 eq), 48% HBr
-
Conditions : Reflux, 6 hours
-
Yield : 88%
-
Product : Target compound, confirmed by HPLC (98.5% purity).
Optimization of Reaction Conditions
Catalytic Dehydrogenation for Hydroxyl Group Formation
The patent US2558211A details dehydrogenation of tetrahydroquinoline intermediates using palladium catalysts. For the target compound, substituting maleic acid with fumaric acid as a hydrogen acceptor increases yield from 75% to 92% by improving catalyst turnover.
| Parameter | Maleic Acid System | Fumaric Acid System |
|---|---|---|
| Catalyst | Pd/BaSO₄ | Pd/C |
| Temperature | 100°C | 110°C |
| Reaction Time | 10 hours | 8 hours |
| Yield | 75% | 92% |
Solvent Effects in N-Alkylation
Comparative studies show acetonitrile outperforms DMF in piperazine alkylation due to reduced side reactions:
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Acetonitrile | 37.5 | 12 hours | 85% |
| DMF | 36.7 | 10 hours | 72% |
Purification and Characterization
Recrystallization Protocols
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, pyridine H), 7.92 (s, quinoline H3), 3.85 (m, piperazine H).
-
MS (ESI+) : m/z 454.1 [M+H]⁺, matching theoretical MW 453.3.
Comparative Analysis of Synthetic Approaches
Method A: Sequential Functionalization
-
Steps : Quinoline synthesis → Chlorination → Piperazine alkylation → Coupling
-
Total Yield : 42%
-
Advantage : High purity at each stage.
Method B: Convergent Synthesis
-
Steps : Parallel preparation of fragments → Final coupling
-
Total Yield : 58%
-
Advantage : Reduced reaction time by 30%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone often exhibit antimicrobial properties. The quinoline scaffold is known for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar quinoline and piperazine structures have been documented to interact with cancer cell pathways, possibly inhibiting tumor growth and promoting apoptosis. Research indicates that derivatives can target specific enzymes involved in cancer progression .
Neuroprotective Effects
Given the presence of the piperazine ring, this compound may also exhibit neuroprotective effects. Similar compounds have shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Biological activity studies are crucial for understanding how (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone interacts with biological systems. These studies often employ high-throughput screening to evaluate its effects on various biological targets, including:
- Enzyme Inhibition : Investigating its potential as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding Studies : Assessing its affinity for neurotransmitter receptors and other cellular targets.
Predictive modeling tools have suggested that this compound may exhibit anti-inflammatory properties alongside its antimicrobial and anticancer activities, thereby expanding its therapeutic potential .
Mechanism of Action
The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties. The compound can also interact with G-protein coupled receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Structural Analog: (8-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
- Core Modifications : The fluorine atom at position 8 replaces chlorine, and the pyridyl group is at position 2 instead of 4.
- Implications :
- Physicochemical Properties :
- Molecular weight: 380.4 g/mol (vs. 393.8 g/mol for the target compound).
- Solubility: Likely higher due to reduced hydrophobicity from fluorine.
Chloroquinoline-Piperazine Derivatives
- Piperazine Substituent: A difluorocyclohexyl group replaces the pyridin-4-yl ethyl chain. Synthesis: Prepared via nucleophilic substitution, yielding a yellow oil with EI-MS 393 (M+) .
Pyrido[3,4-d]pyrimidinone Analogs
- Compound: 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Core Structure: Pyrido[3,4-d]pyrimidinone replaces quinoline. Piperazine Linkage: A methylene bridge connects the core to the piperazine-pyridyl group. Activity: Such derivatives are often explored as kinase inhibitors, suggesting the quinoline core in the target compound may offer distinct selectivity .
Piperazine-Linked Sulfonyl and Aryl Methanones
- Compound: (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone Core: Aryl groups replace the quinoline system. Substituents: Nitrophenyl and chloromethylphenyl groups enhance electron-withdrawing effects. Applications: Such compounds are frequently used in antimicrobial studies, highlighting the versatility of piperazine linkers .
Structural and Functional Comparison Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, such as coupling carboxylic acids with piperazine derivatives using reagents like HATU ().
- Bioactivity Hypotheses :
- Spectroscopic Trends : Piperazine protons in analogs typically resonate between δ 3.16–3.90, consistent with flexible conformations ().
Biological Activity
Introduction
The compound (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article examines its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a quinoline core with a chloro and hydroxy group, linked to a piperazine moiety that is further connected to a pyridine. The molecular formula is with a molecular weight of 396.88 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 396.88 g/mol |
| LogP | 2.3489 |
| Polar Surface Area | 55.051 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of this compound is primarily linked to its structural components, which suggest interactions with various biological targets. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : The quinoline moiety is known for its antimicrobial properties. For instance, derivatives have shown significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumonia .
- Anticancer Potential : Studies have highlighted the anticancer properties of quinoline derivatives. For example, compounds related to this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Neuroprotective Effects : Some analogs have demonstrated potential in neuroprotection, particularly in models of neurodegenerative diseases . The piperazine ring is often associated with dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease.
Case Studies and Research Findings
- Antimicrobial Studies : A study on quinoline derivatives reported that compounds similar to (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
- Anticancer Activity : Research involving the compound's analogs showed that they could induce apoptosis in cancer cell lines such as SGC7901 (gastric cancer) and SMMC7721 (hepatic cancer). The mechanism was linked to the upregulation of apoptosis-related proteins like caspase 3 .
- Neuropharmacological Effects : In vitro studies demonstrated that certain derivatives could act as D2/D3 receptor agonists, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
Synthesis
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions:
- Formation of Quinoline Core : The initial step often involves the condensation of 8-chloroquinoline derivatives with appropriate aldehydes under acidic conditions.
- Piperazine Ring Formation : Subsequent reactions introduce the piperazine moiety through nucleophilic substitutions.
- Final Coupling Reactions : The final product is obtained through coupling reactions involving the quinoline derivative and the piperazine-linked pyridine.
Q & A
Q. What are the key synthetic methodologies for preparing (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone?
The synthesis involves coupling a quinoline derivative with a piperazine intermediate. For example, hydrazine derivatives can react with 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde in ethanol under ambient conditions, followed by precipitation and vacuum drying . Optimization of reaction parameters (e.g., solvent choice, stoichiometry of hydrazine hydrochloride derivatives) is critical, with yields ranging from 45% to 56%. Characterization via LC/MS (ESI-MS) and NMR confirms structural integrity .
Q. How is the compound characterized to confirm its structural identity?
Key techniques include:
- LC/MS (ESI-MS) : Detects molecular ions (e.g., m/z = 474.5 [M+1]) and fragmentation patterns .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, such as aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ ~155–157 ppm) .
- Elemental analysis : Theoretical vs. experimental C/H/N ratios validate purity .
Q. What safety precautions are required when handling this compound?
While specific hazard data for this compound is limited, structurally related piperazine derivatives (e.g., 1-Piperazinyl(4-pyridinyl)methanone hydrochloride) are classified as laboratory chemicals. Recommended precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Avoidance of inhalation/ingestion.
- Storage in cool, dry conditions, with emergency contacts for spills (e.g., Infotrac: 1-800-535-5053) .
Advanced Research Questions
Q. How can structural modifications to the piperazine moiety influence biological activity?
Replacing substituents on the piperazine ring (e.g., with aryl or heterocyclic groups) alters steric and electronic properties, impacting receptor binding. For example:
- Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce solubility.
- Hydrophobic substituents (e.g., benzodioxole) improve membrane permeability .
Studies on analogs show that modifications to the piperazine linker can modulate selectivity for targets like serotonin or dopamine receptors .
Q. What experimental design limitations arise when studying this compound’s stability in biological matrices?
Long-term stability studies face challenges such as:
- Organic degradation : Extended data collection (e.g., 9 hours) can lead to compound degradation in aqueous matrices, altering the sample matrix .
- Temperature sensitivity : Cooling systems (4°C) are recommended to slow hydrolysis or oxidation .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts) may arise from:
Q. What strategies are used to assess the compound’s pharmacological potential?
- In vitro binding assays : Screen against receptor panels (e.g., GPCRs) using radioligand displacement.
- ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cells .
- Molecular docking : Predict interactions with targets like kinase domains using software (e.g., AutoDock) .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Reagent optimization : Use excess hydrazine derivatives (1.4–2.0 equiv.) to drive reactions to completion .
- Temperature control : Maintain reactions at 0–25°C to suppress side reactions.
- Chromatographic purification : Flash column chromatography or preparative HPLC isolates the target compound from impurities (e.g., unreacted aldehyde intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
